molecular formula C18H26F3N3O2 B5121651 N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B5121651
M. Wt: 373.4 g/mol
InChI Key: HUBYDKCNTHEFQU-UHFFFAOYSA-N
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Description

Research on compounds with structures similar to "N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide" focuses on the synthesis of complex molecules that incorporate elements like trifluoromethyl groups, ethanediamine backbones, and N,N'-substitutions. These studies contribute to the broader field of organic chemistry, particularly in synthesizing materials with potential applications in various domains, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of complex molecules involving ethanediamine and trifluoromethyl groups often involves multi-step reactions, including condensation, substitution, and cycloaddition processes. Studies like those conducted by Gladow et al. (2014) on the 1,3-dipolar cycloadditions involving trifluoromethyl groups showcase the intricate methods used to introduce specific functional groups into the molecule (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

Molecular Structure Analysis

Understanding the molecular structure of compounds similar to the one often involves X-ray crystallography and NMR spectroscopy. Studies like those on the crystal structure of N,N'-substituted ethanediamides provide insights into the molecular geometry, bond lengths, and angles critical for understanding the compound's chemical behavior (Ross, Wardell, Low, & Ferguson, 1996).

Chemical Reactions and Properties

The chemical reactivity of compounds with ethanediamide structures and N,N'-substitutions often involves interactions with various reagents to form new bonds or functional groups. The study by Kawa, Hamouda, and Ishikawa (1980) on the nucleophilic reactions of hexafluoro-1,2-epoxypropane with 1,2-bifunctional ethanes demonstrates the types of reactions these molecules can undergo (Kawa, Hamouda, & Ishikawa, 1980).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in various environments and potential applications. While specific data on "N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide" was not found, studies on similar compounds provide a basis for predicting these properties.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for applications in synthesis and material science. Research like that by Doi et al. (2004) on the synthesis of 11C-labelled N,N'-diphenylurea and ethyl phenylcarbamate provides insights into the chemical behavior and potential reactivity patterns of similar molecules (Doi et al., 2004).

properties

IUPAC Name

N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N3O2/c1-3-10-24(11-4-2)12-6-9-22-16(25)17(26)23-15-8-5-7-14(13-15)18(19,20)21/h5,7-8,13H,3-4,6,9-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBYDKCNTHEFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

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